N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a tetrazole ring, and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H21N5O3/c1-13-21-22-23-24(13)16-7-5-15(6-8-16)19(25)20-11-10-14-4-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,20,25) |
InChI Key |
IOMPBZGLXIMNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding dimethoxyphenyl intermediate.
Introduction of the Tetrazole Ring: The intermediate is then reacted with a tetrazole precursor under specific conditions to introduce the tetrazole ring.
Formation of the Benzamide Group: Finally, the compound is reacted with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the tetrazole ring and benzamide group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Similar in structure but with additional methoxy groups.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
- CAS Number : 726-05-6
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring is believed to enhance its interaction with cellular targets, promoting apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives of compounds with similar structures have shown neuroprotective properties, potentially making them useful in treating neurodegenerative diseases.
- Antioxidant Properties : The methoxy groups in the structure may contribute to antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The compound was evaluated using the MTT assay, which indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 20.5 | ROS-mediated cytotoxicity |
Neuroprotective Activity
Research has suggested that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. This activity is linked to the modulation of key signaling pathways involved in cell survival.
Case Studies
- Study on Antitumor Effects : A study conducted by Finch et al. (1976) reported that related compounds exhibited significant antitumor effects through the inhibition of DNA synthesis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
- Neuroprotection in Animal Models : A recent investigation into the neuroprotective effects of similar compounds showed promising results in rodent models of Alzheimer's disease, where treated animals displayed improved cognitive functions and reduced neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
